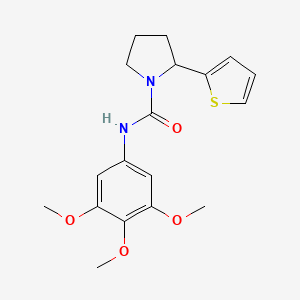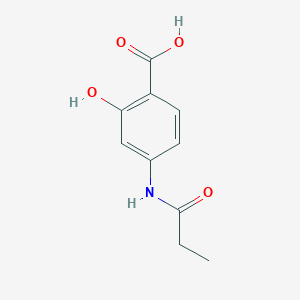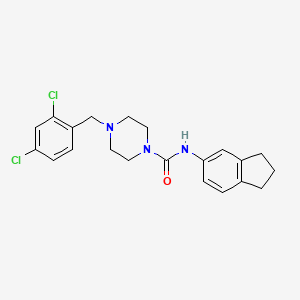
2-(2-thienyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide
Descripción general
Descripción
2-(2-thienyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide, also known as TPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. TPC is a member of the pyrrolidinecarboxamide family of compounds, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(2-thienyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including GABA and glutamate. It may also interact with ion channels and receptors involved in pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-thienyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide exhibits a range of biochemical and physiological effects, including the inhibition of seizures, the reduction of pain and inflammation, and the modulation of neurotransmitter activity. It has also been shown to have a relatively low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-thienyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments is its relatively low toxicity, which allows for higher doses to be administered without causing adverse effects. However, one limitation is that it may not be effective for all types of seizures or pain conditions, and further research is needed to determine its optimal use in these areas.
Direcciones Futuras
There are several potential future directions for research on 2-(2-thienyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide, including:
1. Further investigation of its mechanism of action and the specific neurotransmitter systems it modulates.
2. Development of new derivatives of 2-(2-thienyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide with improved potency and selectivity for specific disease targets.
3. Exploration of its potential applications in other areas, such as cancer treatment or neurodegenerative diseases.
4. Investigation of its potential as a tool for studying the role of neurotransmitters and ion channels in disease states.
5. Development of new delivery methods to improve its bioavailability and efficacy.
In conclusion, 2-(2-thienyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide is a promising compound with potential applications in various fields, including medicinal chemistry and neuroscience. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved potency and selectivity.
Aplicaciones Científicas De Investigación
2-(2-thienyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide has been studied extensively for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the treatment of epilepsy, chronic pain, and other inflammatory conditions.
Propiedades
IUPAC Name |
2-thiophen-2-yl-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-22-14-10-12(11-15(23-2)17(14)24-3)19-18(21)20-8-4-6-13(20)16-7-5-9-25-16/h5,7,9-11,13H,4,6,8H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFILTXFMVCHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCCC2C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-YL)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,6-dichlorobenzyl)thio]propanohydrazide](/img/structure/B4758458.png)
![4-ethyl-N-[1-(4-ethylbenzoyl)-5-methyl-2(1H)-pyridinylidene]benzamide](/img/structure/B4758463.png)
![2-[4-(4-phenylbutyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B4758473.png)
![1-[(2-hydroxy-4-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4758480.png)
![N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]-2-furamide](/img/structure/B4758481.png)
![4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4758498.png)

![3-(4-biphenylyl)-1-[(4-methoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4758509.png)
![5-imino-6-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4758516.png)
![{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B4758523.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4758526.png)
![propyl 2-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4758551.png)

![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4758567.png)